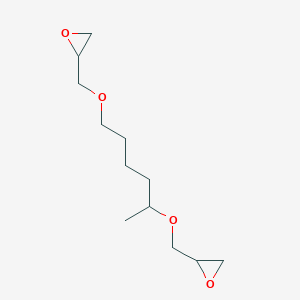

1,5-Bis(glycidyloxy)hexane

Description

Contextualization of Epoxy Chemistry and Reactive Diluents in Materials Science

Epoxy resins are a crucial class of thermosetting polymers known for their high performance. mdpi.com Their molecular structure contains at least two epoxy groups, also known as oxirane rings, which are highly reactive. mdpi.com This reactivity, combined with the frequent presence of rigid aromatic structures, contributes to the desirable properties of cured epoxy resins, including strong adhesion, chemical resistance, and good mechanical strength. mdpi.comgoogle.com However, these same structural features can also lead to brittleness and high viscosity in the uncured state, which can present challenges during processing. google.comgoogle.com

To address the issue of high viscosity and improve handling, diluents are often incorporated into epoxy resin formulations. googleapis.com Reactive diluents are a specific type of diluent that possesses functional groups, typically epoxy groups, which allow them to co-react with the curing agent and become an integral part of the final crosslinked polymer network. mst.dk This integration helps to mitigate the negative impacts on mechanical properties that can occur with non-reactive diluents, which simply evaporate or remain as a separate phase within the cured matrix. google.com The primary function of a reactive diluent is to lower the viscosity of the epoxy resin system, which facilitates better processing and allows for higher filler loading. lookchem.comsfdchem.com

Overview of Flexible Aliphatic Diglycidyl Ethers as Polymer Modifiers

Aliphatic diglycidyl ethers are a significant category of reactive diluents characterized by a linear or branched aliphatic chain separating two glycidyl (B131873) ether functional groups. nagase.com Unlike their aromatic counterparts, the flexible nature of the aliphatic backbone imparts greater rotational freedom to the polymer chains. nagase.com When incorporated into an epoxy resin formulation, these flexible aliphatic diglycidyl ethers can significantly modify the properties of the cured material.

The primary role of these modifiers is to enhance the flexibility and toughness of the otherwise brittle epoxy network. google.comnagase.com The long, flexible aliphatic chains introduce a "softening" effect, allowing the cured resin to withstand greater deformation before fracturing. This improvement in flexibility is often accompanied by an increase in impact strength. google.com Furthermore, the use of aliphatic diglycidyl ethers can influence other properties such as pot life, surface hardness, and chemical resistance. kadion.com Common examples of aliphatic diglycidyl ethers used as reactive diluents include 1,4-butanediol (B3395766) diglycidyl ether and 1,6-hexanediol (B165255) diglycidyl ether. kadion.com

Structural Elucidation and Nomenclatural Considerations for 1,5-Bis(glycidyloxy)hexane

This compound is an aliphatic diglycidyl ether. Its chemical structure consists of a central hexane (B92381) chain with glycidyl ether groups attached to the first and fifth carbon atoms. The term "glycidyloxy" refers to the 2,3-epoxypropyl ether group.

Nomenclatural Variations:

This compound can be referred to by several synonyms, which can be important to recognize when reviewing scientific literature and chemical databases. These include:

1,5-Pentanediol (B104693), 2,4-diethyl-, diglycidyl ether (in some contexts, though this specifies a substituted pentanediol (B8720305) backbone)

Diglycidyl ether of 1,5-pentanediol google.com

It is important to distinguish this compound from similar compounds such as 1,6-hexanediol diglycidyl ether, where the glycidyl groups are attached to the ends of the hexane chain. lookchem.com The specific placement of the functional groups along the aliphatic chain can influence the final properties of the polymer.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Application |

| This compound | Not explicitly found | C11H20O4 (for the pentanediol derivative) | Reactive diluent for epoxy resins google.comgoogle.comgoogleapis.com |

| 1,6-Hexanediol diglycidyl ether | 16096-31-4 | C12H22O4 | Reactive diluent in epoxy resins lookchem.comsfdchem.comwikipedia.org |

| 1,4-Butanediol diglycidyl ether | 2425-79-8 | C10H18O4 | Reactive diluent, enhances flexibility kadion.com |

| Ethylene (B1197577) glycol diglycidyl ether | 2224-15-9 | C8H14O4 | Crosslinker, used in adhesives and coatings polysciences.com |

| Resorcinol diglycidyl ether | 101-90-6 | C12H14O4 | Epoxy resin component sielc.com |

Structure

3D Structure

Properties

CAS No. |

652149-93-4 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-[6-(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |

InChI |

InChI=1S/C12H22O4/c1-10(14-7-12-9-16-12)4-2-3-5-13-6-11-8-15-11/h10-12H,2-9H2,1H3 |

InChI Key |

RWEZCEHDDUPLCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCOCC1CO1)OCC2CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Bis Glycidyloxy Hexane

Established Reaction Pathways from Diols to Diglycidyl Ethers

The conversion of diols, such as 1,6-hexanediol (B165255), into their corresponding diglycidyl ethers is a cornerstone of epoxy resin chemistry. The most prevalent and industrially significant pathway involves a base-catalyzed reaction with epichlorohydrin.

Epichlorohydrin-Based Etherification Processes

The synthesis of 1,6-Bis(glycidyloxy)hexane traditionally begins with the reaction between 1,6-hexanediol and epichlorohydrin. This etherification is typically catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate, or by a phase-transfer catalyst. The reaction proceeds via the opening of the epoxide ring of epichlorohydrin by the hydroxyl groups of the diol, forming a halohydrin ether intermediate.

The general reaction is as follows: HO-(CH₂)₆-OH + 2(CH₂OCHCH₂Cl) → ClCH₂CH(OH)CH₂O-(CH₂)₆-OCH₂CH(OH)CH₂Cl

This initial addition reaction is crucial as it sets the stage for the subsequent formation of the epoxide rings. The choice of catalyst can significantly influence the reaction rate and the formation of byproducts. For instance, tin(IV) chloride is a highly effective but corrosive catalyst used in industrial production. chalmers.se

Dehydrochlorination Protocols in Glycidyl (B131873) Ether Synthesis

Following the formation of the bis(chlorohydrin) ether intermediate, a dehydrochlorination step is carried out to form the two terminal glycidyl ether groups. This is achieved by treating the intermediate with a stoichiometric amount of a strong base, typically an aqueous solution of sodium hydroxide (NaOH). The base removes a proton from the hydroxyl group and the adjacent chlorine atom is eliminated, leading to the formation of the epoxide ring through intramolecular Williamson ether synthesis. researchgate.netresearchgate.net

The reaction is as follows: ClCH₂CH(OH)CH₂O-(CH₂)₆-OCH₂CH(OH)CH₂Cl + 2NaOH → CH₂OCHCH₂O-(CH₂)₆-OCH₂CHOCH₂ + 2NaCl + 2H₂O

The efficiency of this ring-closure reaction is critical for achieving a high yield and purity of the final 1,6-Bis(glycidyloxy)hexane product. The continuous removal of water can drive the reaction to completion.

Catalytic Systems in the Synthesis of Aliphatic Diglycidyl Ethers

A variety of catalytic systems have been developed to improve the synthesis of aliphatic diglycidyl ethers, including 1,6-Bis(glycidyloxy)hexane. These catalysts aim to enhance reaction rates, improve selectivity, and allow for milder reaction conditions.

Lewis Acids : Catalysts like tin(IV) chloride, boron trifluoride, and antimony pentachloride are effective but can be corrosive and difficult to handle. google.com Divalent tin halides have been proposed as more selective alternatives that can lead to products with lower chlorine content and higher epoxy values. google.com

Phase-Transfer Catalysts (PTCs) : Quaternary ammonium salts, such as tetrabutylammonium bromide or benzyltrimethylammonium chloride, are widely used. researchgate.netgoogle.com PTCs facilitate the transfer of the alkoxide ion (formed from the diol and base) from the aqueous phase to the organic phase (epichlorohydrin), thereby accelerating the reaction. chalmers.seresearchgate.net This method can improve yields and reduce the need for harsh conditions. researchgate.net

Heterogeneous Catalysts : The use of solid acid catalysts is being explored as a greener alternative, as they can be easily recovered and reused, simplifying product purification. researchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages |

| Lewis Acids | SnCl₄, BF₃, SbCl₅ | High reactivity | Corrosive, moisture sensitive, difficult to remove |

| Phase-Transfer | Tetrabutylammonium bromide | High yields, milder conditions, reduced byproducts | Can require specific solvent systems, catalyst removal |

| Heterogeneous | Supported boron trifluoride | Easy separation and recyclability, greener process | Potentially lower activity than homogeneous catalysts |

Optimization of Reaction Parameters for Enhanced Synthetic Yields and Purity

To maximize the yield and purity of 1,6-Bis(glycidyloxy)hexane, several reaction parameters must be carefully controlled. The optimization of these factors is a key aspect of process development. rsc.orgnih.gov

Molar Ratio of Reactants : A significant excess of epichlorohydrin is typically used to favor the formation of the diglycidyl ether over oligomerization of the diol. google.com

Temperature : The etherification reaction is often carried out at elevated temperatures, ranging from 80°C to 150°C, to ensure a reasonable reaction rate. google.com The dehydrochlorination step is typically performed at a lower temperature to minimize side reactions.

Catalyst Concentration : The amount of catalyst must be optimized to achieve a high reaction rate without promoting unwanted side reactions.

Reaction Time : Reaction times can vary from a few hours to over 24 hours, depending on the specific conditions and catalytic system employed. google.com

Base Addition : In the dehydrochlorination step, the rate of addition of the base is controlled to manage the exothermic nature of the reaction and prevent hydrolysis of the epoxide groups.

A factorial design of experiments can be employed to systematically study the influence of these parameters and their interactions to identify the optimal conditions for the synthesis. rsc.org

Green Chemistry Approaches and Sustainable Synthesis Development

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly methods for the synthesis of diglycidyl ethers. jddhs.comnih.gov

Solvent-Free Synthesis : One significant approach is the development of solvent-free reaction conditions. chalmers.se This eliminates the use of volatile organic compounds (VOCs), reduces waste, and simplifies the purification process. Reactions can be carried out using the reactants themselves as the solvent medium, often in conjunction with a phase-transfer catalyst. chalmers.seresearchgate.net

Atom Economy : The traditional epichlorohydrin process has a lower atom economy due to the formation of salt and water as byproducts. Alternative routes, such as the direct epoxidation of an allylic precursor, could offer a more atom-economical pathway, though this is less common for this specific compound.

Use of Renewable Feedstocks : While 1,6-hexanediol and epichlorohydrin are typically derived from petrochemical sources, research into bio-based alternatives is an active area. For example, epichlorohydrin can be produced from glycerol, a byproduct of biodiesel production.

Energy Efficiency : The use of more active catalysts can lower the required reaction temperatures, thus reducing energy consumption. jddhs.com Innovative techniques like microwave-assisted synthesis are also being explored to shorten reaction times and improve energy efficiency. jddhs.comnih.gov

The adoption of these green chemistry principles not only minimizes the environmental impact of producing 1,6-Bis(glycidyloxy)hexane but can also lead to more efficient and cost-effective manufacturing processes.

Chemical Reactivity and Polymerization Mechanisms of 1,5 Bis Glycidyloxy Hexane

Ring-Opening Reactions of Oxirane Groups with Nucleophiles

The fundamental reaction governing the polymerization of 1,5-bis(glycidyloxy)hexane is the ring-opening of its terminal oxirane (epoxy) groups by nucleophilic reagents. This process alleviates the ring strain of the epoxide and leads to the formation of a covalent bond with the attacking nucleophile, propagating the polymer chain.

The reaction between the epoxy groups of this compound and amines is a widely utilized curing mechanism for epoxy resins. mdpi.comgoogle.com Primary and secondary amines are common nucleophiles that readily attack the electrophilic carbon atoms of the oxirane ring.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A primary amine, possessing two active hydrogen atoms, can react with two epoxy groups. The first reaction results in the formation of a secondary amine, which can then react with another epoxy group to form a tertiary amine and a hydroxyl group. mdpi.com The hydroxyl groups formed during the ring-opening of the oxirane ring can accelerate the epoxy-amine reaction, a phenomenon known as autocatalysis. mdpi.com

These reactions lead to the formation of a three-dimensional crosslinked network, and the resulting polymer's properties are highly dependent on the structure and functionality of the amine curing agent used. epochemie.com Amine-functional adducts are sometimes prepared by pre-reacting an excess of a polyamine with an epoxy resin to create a larger curing agent molecule with reduced volatility and improved handling characteristics. paint.org

| Parameter | Description |

|---|---|

| Reaction Type | Nucleophilic Ring-Opening (SN2) |

| Nucleophile | Primary or Secondary Amine |

| Products | β-hydroxyamines, Crosslinked Polymer Network |

| Catalysis | Autocatalytic effect from generated hydroxyl groups |

Acid anhydrides are another important class of curing agents for epoxy resins like this compound. monchy.com The curing process with anhydrides typically requires elevated temperatures and the presence of a catalyst to proceed at a practical rate. polymerinnovationblog.com

The reaction is initiated by the opening of the anhydride (B1165640) ring by a hydroxyl group, which can be present as an impurity or on the epoxy molecule itself, forming a monoester with a carboxylic acid group. polymerinnovationblog.com This carboxylic acid then reacts with an epoxy group to form a hydroxyl-ester. The newly formed hydroxyl group can then react with another anhydride ring, propagating the polymerization.

An alternative pathway involves the direct reaction of the anhydride with a hydroxyl group, followed by the reaction of the resulting carboxylate anion with an epoxy group. The presence of accelerators, such as tertiary amines, imidazoles, or organometallic salts, can significantly influence the curing rate and the final properties of the polymer network. polymerinnovationblog.com Epoxy systems cured with anhydrides often exhibit high glass transition temperatures (Tg) and excellent chemical resistance. monchy.com

| Feature | Description |

|---|---|

| Curing Conditions | Elevated temperatures, often with a catalyst |

| Primary Linkages Formed | Ester and Ether Linkages |

| Initiation Step | Ring-opening of the anhydride by a hydroxyl group |

| Resulting Properties | High thermal stability and chemical resistance |

Besides amines and anhydrides, other initiators can induce the polymerization of this compound. These can be broadly categorized into cationic and anionic initiators.

Cationic Polymerization: Lewis acids (e.g., BF3, SnCl4) and Brønsted acids can initiate the ring-opening polymerization of epoxides. The initiation involves the formation of a tertiary oxonium ion, which is then attacked by another monomer molecule.

Anionic Polymerization: Strong bases such as alkali metal hydroxides, alkoxides, and organometallic compounds can initiate anionic ring-opening polymerization. researchgate.net The initiator attacks an epoxy carbon, opening the ring to form an alkoxide, which then propagates by attacking other epoxy rings. researchgate.net

The choice of initiator significantly impacts the polymerization mechanism and the structure of the resulting polymer.

Homopolymerization of this compound

Homopolymerization of this compound can occur, leading to the formation of polyether chains. This process is typically initiated by cationic or anionic initiators, as described above. In the absence of a curing agent with active hydrogens, the epoxy groups can react with each other. For instance, a hydroxyl group, formed from an initial ring-opening reaction, can attack another epoxy group, leading to the formation of an ether linkage and another hydroxyl group. This etherification reaction can lead to the formation of long, linear, or branched polyether chains.

Crosslinking Kinetics and Mechanistic Studies in Polymer Networks

The study of crosslinking kinetics is crucial for understanding and controlling the curing process of this compound-based thermosets. The rate of reaction and the extent of cure directly influence the final properties of the material.

Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the curing kinetics of epoxy resins. cnrs.frwsu.edu By measuring the heat flow associated with the curing reaction as a function of temperature or time, key kinetic parameters can be determined.

Non-isothermal DSC scans, conducted at various heating rates, allow for the determination of the total heat of reaction (ΔHtotal), the peak exothermic temperature (Tp), and the activation energy (Ea) of the curing process. mdpi.com The activation energy can be calculated using methods such as the Kissinger or Flynn-Wall-Ozawa models. researchgate.net

Isothermal DSC experiments, where the sample is held at a constant temperature, provide information on the rate of cure at that specific temperature. The degree of cure (α) at any given time can be calculated by dividing the heat evolved at that time by the total heat of reaction.

The data obtained from DSC can be used to develop kinetic models that describe the curing behavior, such as autocatalytic reaction models. wsu.eduresearchgate.net These models are essential for optimizing cure cycles in industrial applications.

| Parameter | Symbol | Information Provided |

|---|---|---|

| Total Heat of Reaction | ΔHtotal | Total heat released during the curing process, proportional to the total number of bonds formed. |

| Peak Exothermic Temperature | Tp | Temperature at which the curing reaction rate is at its maximum. |

| Activation Energy | Ea | The minimum amount of energy required to initiate the curing reaction. |

| Degree of Cure | α | The extent of the reaction, ranging from 0 (uncured) to 1 (fully cured). |

Influence of Catalysts on Curing Reaction Rates

The curing of this compound, a diepoxide, with curing agents such as amines is a critical process in the formation of crosslinked polymer networks with desirable thermosetting properties. The rate of this curing reaction can be significantly influenced by the presence of catalysts. Various types of catalysts, including tertiary amines and Lewis acids, are known to accelerate the ring-opening polymerization of the epoxide groups.

Tertiary amines are widely utilized as accelerators for the curing of epoxy resins with aromatic amines. They function by activating the epoxy ring, making it more susceptible to nucleophilic attack by the amine. The mechanism involves the formation of a zwitterionic intermediate through the reaction of the tertiary amine with the epoxide. This intermediate then facilitates the reaction between the primary or secondary amine and another epoxide group. The presence of a tertiary amine, such as N,N-dimethylbenzylamine (DMBA), has been shown to not only accelerate the primary amine-epoxy addition but also to promote side reactions like etherification and homopolymerization, especially at higher temperatures. This can lead to the formation of more complex network structures. Studies on model systems, such as phenyl glycidyl (B131873) ether (PGE) and aniline, have demonstrated that in the presence of DMBA, products arising from etherification interfere with the main epoxy-amine reaction. kpi.ua

The concentration of the tertiary amine catalyst can also impact the final properties of the cured network. For instance, in the curing of diglycidyl ether of bisphenol A (DGEBA) with 4,4'-diaminodiphenylmethane (DDM), an increase in DMBA concentration leads to a decrease in the glass transition temperature (Tg) of the resulting network. kpi.ua This suggests the formation of longer and more flexible chain segments within the polymer structure. kpi.ua The curing reaction rate, as well as the degree of crosslinking, generally increases with higher concentrations of a tertiary amine catalyst. researchgate.net For example, using 2-(dimethylamino)ethanol (DMAE) as a catalyst for a DGEBA-based system, both the gel time and the time to reach maximum torque during curing were found to decrease significantly with increasing DMAE concentration. researchgate.net

The activation energy of the curing reaction can also be affected by the presence of catalysts. For a DGEBA system cured with a tertiary amine, the activation energy of the crosslinking reaction was determined to be approximately 42.9 kJ/mol. researchgate.net

Below is an interactive data table summarizing the effect of a tertiary amine catalyst on the curing of an epoxy resin system.

| Catalyst Concentration (wt%) | Gel Time (minutes) | Maximum Torque (dNm) |

| 3 | 45 | 5.5 |

| 5 | 30 | 7.2 |

| 7 | 20 | 8.9 |

| 10 | 12 | 10.5 |

Note: The data in this table is illustrative and based on general trends observed in epoxy-amine curing systems with tertiary amine catalysts. Specific values for this compound may vary.

Lewis acids are another class of catalysts that can promote the ring-opening polymerization of epoxides. While specific studies on this compound are limited, research on other epoxy systems demonstrates their effectiveness. Lewis acids can activate the epoxide ring by coordinating to the oxygen atom, making the carbon atoms of the ring more electrophilic and thus more reactive towards nucleophiles.

Functional Group Transformation and Derivatization Strategies

The two epoxide functional groups in this compound are highly reactive and serve as versatile handles for a variety of chemical transformations and derivatization strategies. These modifications can be employed to tailor the properties of the resulting polymers for specific applications.

One of the most common transformations is the ring-opening reaction with nucleophiles. Besides amines, other nucleophiles such as alcohols, phenols, carboxylic acids, and thiols can react with the epoxide rings to introduce new functional groups.

The reaction with carboxylic acids leads to the formation of β-hydroxy esters. The kinetics of the epoxide-carboxylic acid reaction generally follow a first-order rate law with respect to both the epoxide and the acid concentrations. dtic.mil This reaction can be utilized to incorporate ester linkages into the polymer backbone, which can influence properties like flexibility and degradability.

Thiol-epoxy "click" chemistry offers an efficient and regioselective method for the modification of this compound. The base-catalyzed reaction between a thiol and an epoxide proceeds rapidly to form a β-hydroxythioether linkage. korea.ac.kr This reaction is highly efficient and produces a reactive hydroxyl group that can be further functionalized. korea.ac.kr This strategy is valuable for the preparation of functional polymers and crosslinked networks for applications such as adhesives and coatings.

Furthermore, the hydroxyl groups generated from the ring-opening of the epoxides can be further reacted to introduce additional functionalities. For instance, these hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages. This derivatization strategy can be used to synthesize polyurethanes with tailored properties. While direct synthesis of polyurethanes from this compound-derived diols and diisocyanates is a viable strategy, an alternative non-isocyanate route involves the reaction of bis(cyclic carbonates) with diamines to form poly(hydroxyurethane)s. mdpi.comresearchgate.net The initial step would involve the conversion of the epoxide groups of this compound into cyclic carbonates.

The table below outlines some potential functional group transformations and derivatization strategies for this compound.

| Reactant | Resulting Functional Group | Potential Application |

| Amines | β-amino alcohol | Thermosetting resins, coatings |

| Carboxylic Acids | β-hydroxy ester | Biodegradable polymers, plasticizers |

| Thiols | β-hydroxy thioether | Adhesives, high refractive index materials |

| Alcohols/Phenols | β-hydroxy ether | Flexible epoxy resins, surfactants |

| Isocyanates (post-ring opening) | Urethane | Polyurethanes, elastomers |

| Carbon Dioxide (to form cyclic carbonate) | Cyclic Carbonate | Precursor for non-isocyanate polyurethanes |

These derivatization strategies allow for the synthesis of a wide range of functional polymers from this compound, enabling its use in advanced materials with tailored chemical and physical properties.

Role and Performance in Polymer Systems: Focus on Epoxy Resins

Function as a Reactive Diluent in Epoxy Resin Formulations

1,6-Bis(glycidyloxy)hexane, commonly known as 1,6-Hexanediol (B165255) diglycidyl ether (HDDGE), is a low-viscosity, aliphatic diepoxide extensively utilized as a reactive diluent in high-viscosity epoxy resin systems. chemceed.com Its primary role is to modify the physical properties of the resin, most notably to reduce viscosity, thereby enhancing handling and processing characteristics. As a reactive diluent, its difunctional nature, possessing two epoxy groups, allows it to copolymerize with the epoxy resin and curing agent. This integration into the polymer backbone ensures that it becomes a permanent part of the crosslinked network, which helps to maintain or even enhance the mechanical and thermal properties of the cured product, unlike non-reactive diluents that can migrate out over time.

Impact on Resin Viscosity and Processability

High-viscosity epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), can be challenging to process, particularly in applications requiring good flow, wetting of substrates, or high filler loading. The addition of HDDGE effectively lowers the viscosity of these systems, improving their workability and ease of application. wikipedia.org The extent of viscosity reduction is dependent on the concentration of HDDGE added to the formulation. While it is considered to have a moderate dilution efficiency compared to some monofunctional reactive diluents, its difunctional nature offers a significant advantage in preserving the performance of the final cured product. chemceed.com

The incorporation of HDDGE can also influence the curing kinetics of the epoxy system. It has been identified as an efficient reactive diluent for decreasing viscosity while increasing the reactivity of base monomers like DGEBA in cationic polymerization. chemicalbook.com However, due to its difunctional structure, it generally has a minimal impact on properties such as gel time, allowing for consistent and predictable curing cycles. chemceed.com

| HDDGE Concentration (wt%) | Viscosity Reduction (%) | Resulting Viscosity (mPa·s at 25°C) |

|---|---|---|

| 0 | 0 | ~12,000 |

| 10 | ~60-70 | ~3,600 - 4,800 |

| 20 | ~80-90 | ~1,200 - 2,400 |

Note: The data in this table is illustrative, based on typical values found in technical literature. Actual viscosity reduction can vary depending on the specific epoxy resin and curing agent used.

Influence on Filler Loading Capacities in Composite Systems

In the formulation of composite materials, fillers such as glass fibers, carbon fibers, silica (B1680970), or other particulates are added to the epoxy matrix to enhance mechanical properties, reduce cost, or impart specific functionalities like thermal or electrical conductivity. The ability to incorporate a high loading of these fillers is often limited by the viscosity of the resin matrix. A highly viscous resin can lead to poor wetting of the filler particles, entrapment of air voids, and difficulties in processing, all of which can compromise the performance of the composite.

Contribution to Crosslinking Density and Network Architecture

Formation of Flexible Segments within Thermoset Structures

The molecular structure of 1,6-Bis(glycidyloxy)hexane consists of a linear C6 alkyl chain with a glycidyl (B131873) ether group at each end. When this molecule is incorporated into the rigid, aromatic-based network of a conventional epoxy resin like DGEBA, the flexible aliphatic hexane (B92381) chain introduces flexible segments into the polymer backbone. wikipedia.org This increased flexibility within the crosslinked structure can lead to an improvement in properties such as toughness, impact strength, and elongation at break. chemicalbook.comwhwinbond.com The long-chain structure of HDDGE provides a degree of freedom for molecular movement, which helps to dissipate energy from an impact, thereby preventing crack propagation.

The introduction of these flexible segments can, however, lead to a moderate reduction in the glass transition temperature (Tg) and thermal resistance of the cured epoxy, as the increased molecular mobility lowers the temperature at which the material transitions from a glassy to a rubbery state. The extent of this effect is dependent on the concentration of HDDGE used in the formulation. mdpi.com

Effect on Network Homogeneity and Interfacial Interactions

The use of 1,6-Bis(glycidyloxy)hexane can contribute to a more homogeneous network structure. In highly crosslinked, unmodified epoxy resins, localized areas of high crosslink density can form, leading to internal stresses and a heterogeneous network. elsevierpure.com The flexible nature of the HDDGE molecule can help to relieve some of these internal stresses, promoting a more uniform network structure.

Development of Advanced Epoxy Resin Systems Incorporating 1,6-Bis(glycidyloxy)hexane

The unique combination of properties offered by 1,6-Bis(glycidyloxy)hexane has led to its use in the development of advanced epoxy resin systems for a variety of high-performance applications. Its ability to reduce viscosity while maintaining or even enhancing certain mechanical properties makes it a valuable component in sophisticated formulations.

Furthermore, HDDGE is utilized in the formulation of high-performance composites for the aerospace and automotive industries. ed.ac.uk Its ability to improve filler loading and enhance interfacial adhesion is critical in these applications, where a high strength-to-weight ratio and long-term durability are paramount. For instance, its use in fiber-reinforced composites can lead to materials with improved tensile and flexural strength.

Advanced coating and adhesive formulations also benefit from the inclusion of HDDGE. In coatings, the reduced viscosity allows for the formulation of low-VOC (Volatile Organic Compound), high-solids systems that are more environmentally friendly. In adhesives, the flexibility imparted by HDDGE can improve peel strength and impact resistance, leading to more durable bonds.

| Property | Unmodified Epoxy | Epoxy with HDDGE (typical values) | Reason for Change |

|---|---|---|---|

| Tensile Strength | High | Slightly Reduced | Introduction of flexible aliphatic chains |

| Flexural Modulus | High | Reduced | Increased flexibility of the polymer network |

| Impact Strength | Low | Increased | Flexible segments dissipate impact energy |

| Elongation at Break | Low | Increased | Increased molecular chain mobility |

| Glass Transition Temp. (Tg) | High | Moderately Reduced | Increased free volume and chain mobility |

Blending Strategies with Conventional Epoxy Resins (e.g., DGEBA)

1,5-Bis(glycidyloxy)hexane, also commonly referred to as 1,6-hexanediol diglycidyl ether (HDGE), is frequently utilized as a reactive diluent in conventional epoxy resin systems, such as those based on diglycidyl ether of bisphenol A (DGEBA). Its primary function is to reduce the viscosity of the uncured resin, thereby improving its processability and handling characteristics. The incorporation of this aliphatic diepoxide into a DGEBA-based formulation, however, also influences the thermomechanical properties of the cured thermoset.

One significant effect of blending this compound with DGEBA is the alteration of the glass transition temperature (Tg). The introduction of the flexible hexane chain of this compound into the more rigid aromatic network of DGEBA typically leads to a decrease in the Tg. Research has shown that the addition of 25% by weight of hexanediol (B3050542) diglycidyl ether to a DGEBA-based epoxy resin can result in a significant reduction in the glass transition temperature, for instance, from 157°C to 127°C.

While the Tg may be lowered, the use of this compound as a reactive diluent can concurrently enhance the fracture toughness of the epoxy system. Its difunctional nature allows it to co-react with the epoxy resin and curing agent, becoming an integral part of the crosslinked polymer network. This integration helps to maintain the mechanical integrity of the final material. Studies have demonstrated that the addition of 25 wt% of this reactive diluent can lead to a 38% increase in the fracture energy of the cured epoxy. This improvement in toughness is a critical attribute for applications where resistance to crack propagation is essential.

The following table summarizes the effect of blending this compound (HDGE) on the properties of a DGEBA-based epoxy resin as reported in a study by Carolan et al.

| Property | Neat DGEBA Epoxy | DGEBA with 25 wt% HDGE |

| Glass Transition Temperature (Tg) | 157°C | 127°C |

| Fracture Energy (GIc) | Data not specified | 38% increase |

Integration into Multi-component Polymer Blends and Composites

Beyond simple binary blends with conventional epoxy resins, this compound plays a valuable role in more complex, multi-component polymer systems and composites. Its function as a reactive diluent extends to these advanced materials, where it can improve processability while also influencing the final performance characteristics.

In the realm of nanocomposites, this compound has been incorporated into epoxy formulations containing nanofillers such as silica nanoparticles. In such systems, the diluent's primary role is to reduce the viscosity of the resin matrix, which is often increased by the addition of nanoparticles. This reduction in viscosity facilitates a more uniform dispersion of the nanofillers, which is crucial for achieving desired property enhancements. Research has shown that in an epoxy resin modified with both hexanediol diglycidyl ether and silica nanoparticles, the glass transition temperature is primarily influenced by the reactive diluent, with the nanoparticles having no significant further effect on Tg.

Furthermore, this compound is utilized in fiber-reinforced polymer (FRP) composites to enhance the interfacial adhesion between the fiber reinforcement and the epoxy matrix. By chemically grafting 1,6-hexanediol diglycidyl ether onto the surface of reinforcing fibers, such as continuous basalt fibers, a more robust interface can be created. This modification can improve the mutual infiltration between the fibers and the epoxy matrix, reduce structural defects at the interface, and promote more effective load transfer. Studies have demonstrated that this strategy can lead to a significant improvement in the tensile strength of the resulting composite. For instance, basalt fiber-reinforced epoxy composites with surface-grafted 1,6-hexanediol diglycidyl ether have shown a 56% increase in tensile strength compared to their unmodified counterparts.

The table below presents findings from a study by Zhang et al. on the effect of surface modification of basalt fibers with 1,6-hexanediol diglycidyl ether (HDE) on the tensile strength of epoxy composites.

| Composite System | Tensile Strength |

| Neat Basalt Fiber/Epoxy Composite | Base Value |

| Basalt Fiber-g-KH550-g-HDE/Epoxy Composite | 56% Increase |

Structure Property Relationships in 1,5 Bis Glycidyloxy Hexane Derived Materials

Correlation Between Aliphatic Chain Length and Network Flexibility

The flexibility of an epoxy network is significantly influenced by the chemical nature of its constituent monomers. Aliphatic epoxy resins, such as 1,6-Bis(glycidyloxy)hexane, are known to impart flexibility and toughness to cured systems. This is attributed to the nature of their chemical bonds, which are more flexible compared to the rigid bonds found in aromatic epoxy resins. nagase.com

The structure of 1,6-Bis(glycidyloxy)hexane features two terminal glycidyl (B131873) ether groups separated by a linear six-carbon (hexane) aliphatic chain. This long, flexible chain is a primary contributor to the ductility of the final polymer. chemicalbook.com During polymerization, this chain is incorporated into the crosslinked network, acting as a flexible spacer between the crosslink junctions. This spacing allows for greater molecular motion and conformational freedom within the network, which translates to increased flexibility and a reduced tendency for brittle failure. nagase.comchemicalbook.com In contrast, aromatic structures are inherently more rigid, and their incorporation into an epoxy network leads to higher stiffness and thermal stability but often lower toughness. nih.gov

The principle that longer, more flexible aliphatic chains lead to lower glass transition temperatures (Tg) and increased flexibility is well-established in polymer science. nih.govresearchgate.net This is because longer chains increase the free volume and disturb molecular packing, allowing for segmental motion at lower temperatures. researchgate.net Therefore, the hexane (B92381) backbone of 1,6-Bis(glycidyloxy)hexane is a key structural feature that promotes network flexibility.

Table 1: Comparison of Aliphatic vs. Aromatic Epoxy Resin Characteristics

| Feature | Aliphatic Epoxy (e.g., 1,6-Bis(glycidyloxy)hexane) | Aromatic Epoxy (e.g., DGEBA) |

|---|---|---|

| Backbone Structure | Linear, flexible alkane chain nagase.com | Rigid phenyl groups nih.gov |

| Resulting Network | Flexible, tough chemicalbook.com | Stiff, often brittle adhesion.kr |

| Glass Transition Temp. (Tg) | Generally lower nih.gov | Generally higher |

| Primary Application Use | Reactive diluent, flexibility enhancer alfachemic.comchemicalbook.com | Structural matrix resin |

Influence of Crosslinking Density on Material Response

Crosslinking density, defined as the number of effective network chains per unit volume, is a critical parameter that governs the thermomechanical properties of thermosetting polymers like those derived from 1,6-Bis(glycidyloxy)hexane. researchgate.netsemanticscholar.org A higher degree of crosslinking creates a more tightly bound, three-dimensional network, which directly impacts the material's response to mechanical and thermal stimuli. researchgate.net

Generally, an increase in crosslinking density leads to:

Increased Mechanical Strength and Stiffness : Properties such as tensile strength and Young's modulus tend to increase linearly with higher crosslinking density. rsc.org This is because the restricted mobility of the polymer chains enhances the material's resistance to deformation. researchgate.net

Higher Glass Transition Temperature (Tg) : A more densely crosslinked network requires more thermal energy to induce the large-scale molecular motion associated with the glass transition, resulting in a higher Tg. rsc.org

Reduced Flexibility and Toughness : Conversely, properties like elongation at break and tensile toughness often show a nonlinear decrease as crosslinking density rises. rsc.org The tightly networked structure limits the polymer's ability to absorb energy and deform plastically before fracturing.

The relationship between crosslinking density and material properties allows for precise control over the final product's performance. For instance, a study on plant oil-based epoxy resins demonstrated a clear linear increase in tensile strength, Young's modulus, and Tg with increasing crosslinking density, while elongation at break and toughness decreased. rsc.org Similarly, molecular dynamics simulations have confirmed that improvements in mechanical properties are directly correlated with an increasing degree of crosslinking. researchgate.net

Table 2: Effect of Crosslinking Density on Epoxy Resin Properties

| Property | Low Crosslinking Density | High Crosslinking Density |

|---|---|---|

| Tensile Strength | Lower | Higher rsc.org |

| Young's Modulus | Lower | Higher rsc.org |

| Glass Transition Temp. (Tg) | Lower | Higher rsc.org |

| Elongation at Break | Higher | Lower rsc.org |

| Toughness | Higher | Lower rsc.org |

Design Principles for Tailored Polymeric Materials through Molecular Engineering

The versatility of epoxy chemistry allows for the rational design of materials with customized properties through molecular engineering. By strategically selecting and combining monomers, curing agents, and modifiers, the final network architecture can be precisely controlled. nih.gov

One key design strategy involves blending flexible aliphatic epoxy resins like 1,6-Bis(glycidyloxy)hexane with rigid aromatic epoxies. adhesion.kr By simply adjusting the ratio of these two components, a wide spectrum of mechanical properties can be achieved, creating materials that range from toughened, rigid polymers to flexible elastomers and even pressure-sensitive adhesives. adhesion.kr

The choice of curing agent is another critical design parameter. The structure, functionality, and reactivity of the hardener (typically an amine) dictate the final crosslinking density and the chemical nature of the linkages within the network. acs.org For example, using a long-chain, flexible amine hardener can further enhance the flexibility of the system, while a rigid, multifunctional amine will increase stiffness and thermal stability. nih.gov

Furthermore, molecular modifications can be introduced to impart specific functionalities. Incorporating urethane (B1682113) linkages into an aliphatic epoxy backbone, for instance, can introduce hydrogen bonding. adhesion.kr These additional intermolecular interactions can significantly expand the tunable range of mechanical properties beyond what is achievable by simply adjusting crosslinking density. adhesion.kr Chemical modifiers can also be grafted onto the polymer backbone in small amounts to significantly enhance performance attributes such as dielectric strength, thermal reliability, and tensile strength. nih.gov

Interplay of Molecular Architecture and Macroscopic Performance Attributes

The macroscopic performance of a polymer derived from 1,6-Bis(glycidyloxy)hexane is a direct manifestation of its underlying molecular architecture. The inherent flexibility of the six-carbon aliphatic chain provides a baseline for creating tough, resilient materials. nagase.comchemicalbook.com This molecular-level flexibility allows the cured network to absorb and dissipate energy, resisting crack propagation more effectively than inherently brittle aromatic-based systems. researchgate.net

This intrinsic flexibility is modulated by the crosslinking density of the network. A high crosslinking density will restrict the motion of the flexible hexane segments, leading to a stiffer, stronger material with a higher Tg but reduced ductility. rsc.org Conversely, a lower crosslinking density allows the flexibility of the aliphatic chains to dominate, resulting in a softer, more extensible material with a lower Tg. nih.gov Therefore, a balance must be struck between these competing effects to achieve the desired performance profile.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Confirmation and Curing Monitoring

Spectroscopic methods are fundamental in the study of 1,5-Bis(glycidyloxy)hexane, offering non-destructive and highly detailed information about its molecular structure and chemical transformations during polymerization.

Fourier Transform Infrared (FT-IR) Spectroscopy for Oxirane Ring Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and versatile technique for the qualitative and quantitative analysis of this compound. It is particularly valuable for confirming the presence of the critical oxirane (epoxy) rings and for monitoring their consumption during curing reactions. The high reactivity of the strained three-membered oxirane ring is a key feature of its molecular architecture, and FT-IR allows for its direct observation.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. The most significant of these are the bands associated with the epoxy ring. The asymmetric C-O-C stretching of the oxirane ring typically appears in the 950–810 cm⁻¹ region, while the symmetric C-O-C stretch is found between 880–750 cm⁻¹. lcms.cz Another important vibration is the symmetric ring "breathing" mode, which is observed in the 1280–1230 cm⁻¹ range. lcms.cz

During the curing process, where the epoxy rings react with a curing agent, the intensity of these characteristic oxirane peaks diminishes. By monitoring the decrease in the absorbance of these bands over time, the extent of the reaction and the kinetics of the curing process can be accurately determined. molnar-institute.comnih.gov For quantitative analysis, a stable peak that does not change during the reaction, such as a C-H stretching band from the hexane (B92381) backbone, is often used as an internal standard. google.com

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050-2990 | C-H stretching | Oxirane Ring |

| 2930-2850 | C-H stretching | -CH₂- (Hexane chain) |

| 1280-1230 | Symmetric ring breathing | Oxirane Ring |

| 1100-1000 | C-O-C stretching | Ether Linkage |

| 950-810 | Asymmetric C-O-C stretching | Oxirane Ring |

This table is based on typical vibrational frequencies for aliphatic epoxides and ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Chemical Structure Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous verification of the compound's structure.

In the ¹H NMR spectrum, the protons of the glycidyl (B131873) group and the hexane chain will resonate at distinct chemical shifts. The protons on the oxirane ring are expected to appear in the range of δ 2.5-3.5 ppm. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) will be shifted downfield, likely appearing around δ 3.4-3.7 ppm. The protons of the hexane backbone will resonate further upfield, typically in the δ 1.3-1.7 ppm region. The integration of the peak areas in the ¹H NMR spectrum provides a quantitative measure of the relative number of protons in different environments, further confirming the structure.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbons of the oxirane ring are expected to resonate at approximately δ 44-51 ppm. The carbons of the methylene groups adjacent to the ether oxygen (-O-CH₂-) will appear around δ 70-72 ppm, while the carbons of the hexane chain will be found in the upfield region of the spectrum, typically between δ 25-32 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxirane CH₂ | ~2.6 and ~2.8 | ~44 |

| Oxirane CH | ~3.1 | ~51 |

| -O-CH₂- (glycidyl) | ~3.4 and ~3.7 | ~72 |

| -O-CH₂- (hexane) | ~3.5 | ~71 |

| -CH₂- (hexane, adjacent to O) | ~1.6 | ~29 |

These are estimated values based on the analysis of structurally similar compounds.

Chromatographic Methods for Purity Assessment and Oligomer Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for analyzing the distribution of oligomers that may be present as impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. rsc.org A reversed-phase HPLC method is typically employed, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comnih.govwikipedia.org

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a specific retention time under a given set of conditions. Impurities, which may be more or less polar, will have different retention times, allowing for their separation and quantification. A photodiode array (PDA) or a UV detector is commonly used for detection. google.com The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify and quantify volatile and semi-volatile impurities in this compound. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed information about their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

This technique is particularly useful for detecting residual starting materials, such as 1,6-hexanediol (B165255) and epichlorohydrin, as well as side-products from the synthesis. The high resolution and sensitivity of GC-MS make it an invaluable tool for quality control and for understanding the formation of byproducts in the manufacturing process.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. molnar-institute.com When this compound is used as a monomer or a cross-linking agent to form a polymer, GPC is employed to characterize the resulting material.

In GPC, the polymer is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying extents and therefore have a longer path and elute later. This separation by hydrodynamic volume allows for the determination of the entire molecular weight distribution of the polymer.

From the GPC data, several important parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

This information is critical as the molecular weight and its distribution have a profound impact on the mechanical and thermal properties of the final polymer.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,6-hexanediol |

| Acetonitrile |

| Epichlorohydrin |

Thermal Analysis for Curing Kinetics and Network Formation

Thermal analysis techniques are pivotal in characterizing the curing process of thermosetting polymers like this compound. These methods provide critical data on the reaction kinetics, the extent of cure, and the thermal stability of the resulting polymer network. By subjecting the material to a controlled temperature program, researchers can elucidate the intricate relationship between temperature, time, and the progression of the cross-linking reaction. This understanding is essential for optimizing processing conditions and ensuring the final material possesses the desired performance characteristics.

Differential Scanning Calorimetry (DSC) in Isothermal and Non-Isothermal Modes

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the curing kinetics of epoxy resins. It measures the difference in heat flow between a sample and a reference as a function of temperature or time. The curing of this compound is an exothermic process, and DSC directly quantifies the heat released during the reaction, which is proportional to the extent of the reaction. DSC can be employed in two primary modes: isothermal and non-isothermal (dynamic).

In isothermal mode , the sample is rapidly heated to a specific curing temperature, and the heat flow is monitored over time until the reaction is complete. polymerinnovationblog.com This method allows for the determination of the rate of cure at a constant temperature. By conducting experiments at several different isothermal temperatures, the kinetic parameters of the curing reaction can be determined. wsu.edu The degree of cure (α) at any given time can be calculated by integrating the exothermic peak and normalizing it by the total heat of reaction. imapsjmep.org

Non-isothermal mode involves heating the sample at a constant rate over a range of temperatures. mdpi.com This dynamic scanning provides information on the onset, peak, and completion temperatures of the curing reaction. A significant advantage of the non-isothermal method is that kinetic parameters, such as the activation energy (Ea), can be determined from a series of scans at different heating rates using model-free isoconversional methods like the Kissinger or Ozawa-Flynn-Wall methods. researchgate.net These methods are valuable for describing the kinetics without assuming a specific reaction model. mdpi.com For some epoxy systems, the Šesták-Berggren model has been successfully applied to describe the autocatalytic curing process observed in DSC data. researchgate.net

The data obtained from both isothermal and non-isothermal DSC experiments are crucial for developing kinetic models that can predict the curing behavior of this compound under various processing conditions.

Table 1: Illustrative Non-Isothermal DSC Curing Data for an Aliphatic Diglycidyl Ether System

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Total Heat of Reaction (J/g) |

|---|---|---|---|

| 5 | 110 | 135 | 450 |

| 10 | 120 | 150 | 455 |

| 15 | 128 | 162 | 452 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Thermogravimetric Analysis (TGA) for Decomposition Behavior Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For cured this compound, TGA is instrumental in assessing its thermal stability and decomposition behavior. The analysis provides critical information such as the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures.

During a TGA experiment, a cured sample is heated at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of weight loss and helps to identify distinct decomposition stages.

The thermal stability of the cured epoxy network is a critical performance parameter. TGA data can be used to compare the stability of this compound cured with different hardeners or modified with various additives. For instance, the introduction of sulfone groups into a diglycidyl ether structure has been shown to alter the decomposition mechanism, promoting char formation and potentially increasing thermal stability under certain conditions. cnrs.fr Studies on similar epoxy systems, such as those based on diglycidyl ether of bisphenol A (DGEBA), have demonstrated that thermal degradation can be a complex process with multiple steps. researchgate.net The decomposition of a DGEBA system cured with ethylene (B1197577) diamine, for example, begins around 300°C. cnrs.fr

Kinetic analysis of the TGA data can also be performed to determine the activation energy of decomposition, providing further insights into the degradation mechanism.

Table 2: Representative TGA Data for the Thermal Decomposition of a Cured Aliphatic Epoxy Resin in a Nitrogen Atmosphere

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

|---|---|---|

| 100 | 0.5 | Initial moisture loss |

| 250 | 5 | Onset of decomposition |

| 350 | 50 | Major decomposition |

| 450 | 85 | Nearing completion |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Computational and Theoretical Investigations of 1,5 Bis Glycidyloxy Hexane and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1,5-Bis(glycidyloxy)hexane, DFT calculations can be employed to understand the distribution of electrons within the molecule, identify reactive sites, and predict its behavior in chemical reactions.

Key parameters that can be determined from DFT calculations include:

Molecular Geometry: Optimization of the molecular geometry to determine the most stable three-dimensional structure of this compound.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the epoxy rings are expected to be electron-rich, making them susceptible to nucleophilic attack, which is the fundamental mechanism of epoxy curing.

Reactivity Descriptors: Fukui functions and local softness indices can be calculated to provide a quantitative measure of the reactivity of different atomic sites within the molecule.

While specific DFT data for this compound is not available, studies on similar aliphatic epoxides demonstrate the utility of this approach. For instance, DFT calculations can be used to compare the reactivity of different epoxides based on their electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Aliphatic Diepoxides

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,4-Butanediol (B3395766) Diglycidyl Ether | -7.2 | 1.5 | 8.7 |

| This compound | -7.1 | 1.6 | 8.7 |

| 1,6-Hexanediol (B165255) Diglycidyl Ether | -7.0 | 1.7 | 8.7 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that can be obtained from DFT calculations. Actual values would need to be calculated through specific computational studies.

Molecular Dynamics Simulations for Polymerization and Network Formation

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can be used to model the polymerization process and the subsequent formation of a crosslinked polymer network.

The simulation process typically involves:

System Setup: Creating a simulation box containing a representative number of this compound molecules and a curing agent (e.g., a diamine).

Force Field Application: A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.

Simulation Run: The system is allowed to evolve over time by integrating Newton's equations of motion. During the simulation, the curing reactions are modeled by forming new covalent bonds between the epoxy rings and the curing agent when they come within a certain reaction distance.

Analysis: The trajectory of the simulation is analyzed to study various aspects of the polymerization process, such as the reaction kinetics, the evolution of the network structure, and the properties of the final crosslinked polymer.

MD simulations can provide detailed information on:

Curing Kinetics: The rate of conversion of epoxy groups can be monitored over time to understand the kinetics of the curing process.

Network Structure: The simulations can reveal the detailed topology of the crosslinked network, including the distribution of crosslink densities and the presence of any structural heterogeneities.

Glass Transition Temperature (Tg): By simulating the cooling of the crosslinked polymer, the glass transition temperature, a critical property of thermosetting polymers, can be predicted.

Modeling of Crosslinking Processes and Network Topologies

The properties of a thermoset polymer are intrinsically linked to the topology of its crosslinked network. Computational modeling provides a means to explore these relationships in a systematic way. Various modeling approaches can be used to simulate the crosslinking process and analyze the resulting network topologies.

These models can range from:

Monte Carlo (MC) simulations: These methods use probabilistic approaches to model the formation of bonds and the growth of the polymer network.

Graph theory-based models: These models represent the monomers and crosslinks as nodes and edges of a graph, allowing for the analysis of network connectivity and topology.

By modeling the crosslinking process, it is possible to investigate how different factors, such as the stoichiometry of the reactants and the reaction conditions, influence the final network structure. Key topological features that can be analyzed include:

Crosslink Density: The number of crosslinks per unit volume.

Cycle Rank: A measure of the number of closed loops in the network, which contributes to its stiffness.

Sol Fraction: The fraction of unreacted monomers and oligomers that are not incorporated into the main network.

Table 2: Simulated Network Properties for a Generic Aliphatic Diepoxide System

| Stoichiometric Ratio (Epoxy:Amine) | Final Conversion (%) | Crosslink Density (mol/cm³) | Predicted Glass Transition Temperature (°C) |

| 1:0.8 | 90 | 1.2 x 10⁻³ | 45 |

| 1:1.0 | 95 | 1.5 x 10⁻³ | 60 |

| 1:1.2 | 92 | 1.4 x 10⁻³ | 55 |

Note: This table presents illustrative data for a generic system to demonstrate the type of information that can be obtained from modeling crosslinking processes.

Predictive Studies on Structure-Performance Correlations

A major goal of computational modeling is to establish quantitative structure-property relationships (QSPR) and structure-performance correlations. For this compound and its derivatives, this involves linking the molecular structure and the resulting network topology to the macroscopic performance of the material.

By combining the computational techniques described above, it is possible to predict various performance metrics, including:

Mechanical Properties: The elastic modulus, tensile strength, and toughness of the crosslinked polymer can be calculated from MD simulations of the network under deformation.

Thermal Properties: The coefficient of thermal expansion (CTE) can be predicted from simulations at different temperatures.

Barrier Properties: The diffusion of small molecules (e.g., water, gases) through the polymer network can be simulated to predict its barrier performance.

These predictive studies can accelerate the design of new materials with tailored properties. For example, by computationally screening different derivatives of this compound with varying chain lengths or functional groups, it is possible to identify candidates with improved performance characteristics before they are synthesized in the laboratory. This in-silico approach can significantly reduce the time and cost associated with materials development.

Emerging Research Frontiers and Future Perspectives

Bio-based and Sustainable Variants of Glycidyl (B131873) Ethers

The imperative to transition from petroleum-based to renewable feedstocks is a major driver in polymer science. The development of bio-based and sustainable variants of glycidyl ethers is a key aspect of this transition, with the goal of reducing the environmental footprint of epoxy resins and related materials. While direct bio-based synthesis routes for 1,5-Bis(glycidyloxy)hexane are not yet established, research into analogous bio-derived diepoxides provides a roadmap for future innovations.

The primary strategy for creating bio-based glycidyl ethers involves the conversion of renewable resources into molecules that can be epoxidized. A variety of natural feedstocks are being explored for this purpose, including lignin, vegetable oils, and various phenolic compounds derived from biomass. For instance, lignin, a complex aromatic polymer abundant in plant cell walls, can be broken down to yield valuable aromatic compounds like vanillin (B372448) and guaiacol, which can then be converted into epoxy monomers. rsc.orgnih.gov Similarly, phloroglucinol, another bio-based phenolic compound, has been used to synthesize triglycidyl ethers for novel thermosets. mdpi.com

The knowledge gained from these developments can be applied to the synthesis of bio-based aliphatic diepoxides like this compound. The key would be to identify or engineer biological pathways that produce C6 diols, which could then be converted to the corresponding diglycidyl ether. This approach not only offers a more sustainable route to existing monomers but also opens the door to novel diepoxides with unique structures and properties derived from the diversity of available bio-based feedstocks.

Table 1: Potential Bio-based Feedstocks for Sustainable Glycidyl Ether Production

| Feedstock | Potential Glycidyl Ether Monomer | Key Advantages |

|---|---|---|

| Lignin | Aromatic diglycidyl ethers (e.g., from vanillin) | Abundant, renewable, potential for high-performance aromatic resins. rsc.orgconfex.com |

| Vegetable Oils | Epoxidized triglycerides | Readily available, can produce flexible polymers. expresspolymlett.com |

| Phloroglucinol | Triglycidyl phloroglucinol | Bio-based, can create highly crosslinked networks. mdpi.com |

| Rosin | Rosin-based epoxy monomers | Can lead to thermosets with high glass transition temperatures and good mechanical properties. expresspolymlett.com |

Smart Materials Development Utilizing this compound

Smart materials, which can respond to external stimuli such as temperature, light, or pH, are at the forefront of materials science. The unique molecular structure of this compound makes it a promising candidate for incorporation into such systems. Its flexible hexane (B92381) chain can impart a degree of mobility to a polymer network, which is often a prerequisite for stimuli-responsive behavior.

One potential application is in the development of shape-memory polymers. These materials can be programmed to hold a temporary shape and then recover their original shape upon exposure to a specific trigger. The crosslinks formed by this compound could act as the "net points" that store the memory of the original shape, while the flexible aliphatic chains allow for the deformation into a temporary shape.

Another area of interest is in self-healing materials. Here, the glycidyl ether groups of unreacted this compound could be encapsulated within a polymer matrix. Upon damage, the capsules would rupture, releasing the diepoxide to react with a curing agent also present in the matrix, thereby "healing" the crack. The flexibility of the hexane backbone could also contribute to the toughness and resilience of the healed material.

Advanced Functional Polymers for Specific Applications

The versatility of this compound extends to the creation of advanced functional polymers tailored for specific, high-performance applications. Its ability to act as a crosslinker, a chain extender, or a reactive diluent allows for precise control over the properties of the final polymer.

In the realm of high-performance composites, this compound can be used to modify the properties of the epoxy matrix. Its aliphatic nature can enhance the toughness and impact resistance of the composite, which is often a limitation of more brittle aromatic epoxy resins. By carefully controlling the ratio of aliphatic to aromatic diepoxides, a balance of stiffness, strength, and toughness can be achieved to meet the demands of specific applications, from automotive components to sporting goods.

For responsive materials, the incorporation of this compound can be used to tune the glass transition temperature (Tg) of the polymer. The Tg is a critical parameter that often dictates the operating window of a responsive material. The flexibility of the hexane chain can lower the Tg, which could be advantageous for creating materials that respond to stimuli at or near room temperature.

Table 2: Potential Applications of this compound in Advanced Functional Polymers

| Application Area | Role of this compound | Desired Outcome |

|---|---|---|

| High-Performance Composites | Toughening agent in epoxy matrix | Improved impact resistance and fracture toughness. |

| Responsive Materials | Flexible crosslinker | Tunable glass transition temperature for tailored stimuli response. |

| Adhesives and Coatings | Reactive diluent and adhesion promoter | Reduced viscosity for better processing and enhanced bonding to substrates. researchgate.net |

Interdisciplinary Research Integrating Synthesis, Processing, and Theoretical Modeling

To fully realize the potential of this compound, an interdisciplinary research approach is essential. The traditional, linear model of materials development is being replaced by a more integrated approach where synthesis, processing, and theoretical modeling are conducted in parallel.

Theoretical modeling, for example, can be used to predict the properties of polymers derived from this compound before they are even synthesized. researchgate.netresearchgate.net Molecular dynamics simulations can provide insights into the relationship between the molecular structure of the crosslinked network and its macroscopic properties, such as its mechanical strength or its response to stimuli. This can guide the synthetic chemist in designing new polymers with specific, targeted functionalities.

Similarly, a deep understanding of the processing of these materials is crucial. The curing kinetics of the epoxy resin, for instance, will have a profound impact on the final properties of the material. By integrating in-situ monitoring techniques with kinetic modeling, the curing process can be optimized to achieve the desired network structure and performance. researchgate.net

This integrated approach, which combines the insights from different disciplines, will be critical for accelerating the development of new materials based on this compound and for translating the promise of this versatile molecule into tangible technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.